1,1-Dimethylindan-5-ol
Description
Historical Perspectives in Chemical Synthesis and Isolation Research of Indanols
The indan (B1671822) scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a core component of numerous compounds with significant properties. The journey into the synthesis and isolation of its hydroxylated derivatives, the indanols, is deeply rooted in the foundational principles of organic chemistry. One of the most classical and enduring methods for creating the indan framework is the intramolecular Friedel-Crafts acylation. researchgate.netnih.gov This reaction typically involves the cyclization of 3-arylpropanoic acids or their corresponding acid chlorides to form 1-indanones, which are the direct precursors to indanols. nih.gov
Historically, these cyclizations required harsh conditions, such as high temperatures and strong acids like polyphosphoric acid or superacids, which limited their applicability and raised environmental concerns. nih.govthieme-connect.comthieme-connect.com The subsequent step, the reduction of the indanone carbonyl group to a hydroxyl group to yield an indanol, was often achieved using various reducing agents. The development of catalytic hydrogenation offered a cleaner and more efficient alternative for this transformation. researchgate.netresearchgate.net Research has explored various metal-based catalysts, including platinum, cobalt, and copper, to achieve selective reduction of the ketone functionality. researchgate.netconicet.gov.ar The isolation of indanols from these reaction mixtures traditionally relied on standard laboratory techniques such as distillation, crystallization, and chromatography.
Evolution of Research Trajectories for 1,1-Dimethylindan-5-ol and its Analogues
Research into this compound and its analogues has evolved from initial synthetic explorations to more targeted applications. Early research was often a part of broader investigations into alkylated indans and their derivatives. For instance, studies on the cyclialkylation of aromatics were instrumental in developing methods to synthesize polyalkylated indans, which could then be functionalized. perfumerflavorist.com
A significant driver in the study of dimethylindan structures has been their use as precursors and building blocks in medicinal chemistry and materials science. For example, research has described the synthesis of various 3-amido-1,1-dimethylindan-2-ols as potential smooth muscle relaxants. nih.govacs.org This indicates a shift from simple synthesis to the creation of molecules with specific biological targets. The compound this compound itself has been utilized as a key intermediate in the synthesis of pharmacologically active molecules, such as SAR218645, a positive allosteric modulator for the mGluR2 receptor. researchgate.net This demonstrates a clear trajectory from fundamental synthesis to the strategic construction of complex, functional molecules.
Analogues such as 1,1-dimethylindan-5,6-diol (B12643393) have also been subjects of chemical investigation, exploring their synthesis from precursors like 1,1-dimethylindan (B1329400) and their potential chemical reactivity. ontosight.aievitachem.com The study of these related structures helps to build a broader understanding of how substitution patterns on the indan ring system influence chemical properties and potential applications.
Scope and Significance of Contemporary Chemical Investigations on this compound
Current research continues to recognize the value of this compound and its structural motifs in various areas of chemistry. The focus remains on leveraging its unique structure for creating more complex and valuable substances.
This compound serves as a valuable building block in multi-step organic synthesis. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an aromatic ring that can be further functionalized, makes it a versatile intermediate. As mentioned, its role in the synthesis of the mGluR2 positive allosteric modulator SAR218645 highlights its importance. researchgate.net The synthesis involved the substitution of a tosylate group with this compound, showcasing a practical application of its hydroxyl functionality. researchgate.net
The synthesis of indanols, in general, has also seen significant advancement. Modern methods focus on greener and more efficient catalytic systems. For example, the development of palladium-catalyzed intramolecular C(sp3)-H arylation allows for the synthesis of 1-indanols with high diastereoselectivity. nih.gov Furthermore, biocatalytic methods using whole-cell biocatalysts are being employed for the enantioselective reduction of indanones to produce specific stereoisomers of indanols, which are crucial for synthesizing enantiomerically pure drugs. researchgate.net These advanced synthetic strategies are applicable to the production of derivatives of this compound, expanding its utility in creating complex chiral molecules.
The rigid bicyclic structure of the indan system, including this compound, provides a valuable platform for studying reaction mechanisms and conformational effects. The fixed orientation of the fused rings allows for a more predictable analysis of how substituents affect reactivity and stereochemical outcomes.
For example, studies on the palladium-catalyzed C-H arylation to form 1-indanols have provided insights into the conformational effects of substituents on the efficiency and diastereoselectivity of the reaction. nih.gov The analysis of the structures of reaction intermediates helps in understanding the subtle steric and electronic interactions that govern the formation of the final product. nih.gov Similarly, investigations into the asymmetric transfer hydrogenation of substituted indanones to indanols using chiral ruthenium catalysts have deepened the understanding of stereoselective transformations. nih.govthieme-connect.com The rigid indan framework in these studies is crucial for probing the intricacies of catalyst-substrate interactions and the factors that control the stereochemical course of a reaction.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1,1-dimethyl-2,3-dihydroinden-5-ol |
InChI |
InChI=1S/C11H14O/c1-11(2)6-5-8-7-9(12)3-4-10(8)11/h3-4,7,12H,5-6H2,1-2H3 |
InChI Key |
REJUADUBWMTPSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C1C=CC(=C2)O)C |
Origin of Product |
United States |
Synthetic Methodologies and Routes to 1,1 Dimethylindan 5 Ol
Classical Approaches for Indan-5-ol Core Synthesis
The foundational strategies for constructing the indane framework and introducing the hydroxyl functionality have relied on well-established organic reactions. These classical methods are characterized by their robustness and scalability, often serving as the initial steps in multi-step syntheses.
Cyclialkylation and Ring-Closure Strategies for Indane Scaffold Construction
The construction of the indane core is frequently achieved through intramolecular Friedel-Crafts reactions. This electrophilic aromatic substitution reaction involves the cyclization of a suitable precursor bearing an aromatic ring and an electrophilic side chain. For the synthesis of a 1,1-dimethylindan (B1329400) skeleton, a common strategy involves the intramolecular cyclization of a tertiary benzylic carbocation precursor.
One plausible route begins with the Friedel-Crafts acylation of a suitable aromatic precursor, followed by the introduction of the gem-dimethyl group and subsequent cyclization. For instance, the Friedel-Crafts acylation of toluene (B28343) with 3,3-dimethylacryloyl chloride in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), would yield an unsaturated ketone. Subsequent reduction of the double bond and the ketone, followed by conversion of the resulting alcohol to a halide, would provide a precursor for an intramolecular Friedel-Crafts alkylation to form the 1,1-dimethylindane ring system. masterorganicchemistry.comwikipedia.org
A more direct approach involves the intramolecular Friedel-Crafts cyclization of a carboxylic acid. For example, 3-(m-tolyl)-3-methylbutanoic acid can undergo intramolecular cyclization in the presence of a strong acid like polyphosphoric acid (PPA) to form 1,1,6-trimethylindan-5-one. While this specific example leads to a trimethylated analog, the underlying principle of intramolecular acylation of a suitably substituted phenylalkanoic acid is a key classical strategy for constructing the indanone core necessary for producing 1,1-dimethylindan-5-ol.
A similar strategy has been reported for the synthesis of 3,3,6-trimethyl-5-hydroxy-indane, where o-cresol (B1677501) is reacted with isoprene (B109036) in the presence of phosphoric acid. This reaction proceeds via an initial Friedel-Crafts alkylation followed by an intramolecular cyclization, demonstrating the utility of this approach for constructing substituted indane systems. prepchem.com
Derivatization of Precursor Indanones to Indanols
Once the indanone core is established, the synthesis of the corresponding indanol is typically achieved through the reduction of the ketone functionality. A variety of reducing agents can be employed for this transformation, with the choice often depending on the desired stereoselectivity and the presence of other functional groups.
For the conversion of 1,1-dimethylindan-5-one to this compound, standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective. These reagents provide a straightforward and high-yielding method for the desired reduction. The general reaction is depicted below:

Figure 1: General scheme for the reduction of 1,1-dimethylindan-5-one.
The table below summarizes common reducing agents used for the conversion of ketones to alcohols.
| Reducing Agent | Typical Reaction Conditions | Selectivity |
| Sodium borohydride (NaBH₄) | Methanol or ethanol, room temperature | Generally non-stereoselective for prochiral ketones |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | Highly reactive, generally non-stereoselective |
Contemporary and Advanced Synthetic Protocols for this compound
Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods. These advanced protocols often employ catalytic systems and aim for direct C-H functionalization, thereby reducing the number of synthetic steps.
Regioselective Hydroxylation Techniques for Indan-5-ol Derivatives
Direct hydroxylation of a pre-formed 1,1-dimethylindane core at the C-5 position represents an atom-economical approach to this compound. This strategy avoids the multi-step process of constructing an indanone and then reducing it. Regioselectivity, however, is a significant challenge in C-H activation/oxidation reactions.
One approach involves the use of directing groups to guide the oxidant to a specific C-H bond. While not specifically reported for 1,1-dimethylindane, directing group strategies have been successfully employed for the functionalization of other aromatic systems. nih.govsnnu.edu.cnnih.govrsc.org In such a strategy, a functional group is temporarily installed on the molecule to direct a metal catalyst to a specific position for C-H activation and subsequent oxidation.
Biocatalysis offers a powerful alternative for regioselective hydroxylation. Cytochrome P450 monooxygenases are known to catalyze the hydroxylation of a wide range of substrates with high regio- and stereoselectivity. For instance, engineered P450 enzymes have been shown to hydroxylate various indane and tetralin substrates at the benzylic position. d-nb.info While benzylic hydroxylation is common, specific mutants could potentially be evolved to favor hydroxylation at the aromatic C-5 position of 1,1-dimethylindane. The use of microorganisms such as Streptomyces griseoplanus has also been explored for the regioselective hydroxylation of adamantane, indicating the potential of whole-cell biocatalysis for such transformations. mdpi.com
Chemical oxidation methods can also be employed, although achieving high regioselectivity can be challenging. Oxidants like meta-chloroperoxybenzoic acid (m-CPBA) are known to perform oxidations, but their use for the direct hydroxylation of unactivated aromatic C-H bonds is often not selective. mdpi.comdntb.gov.uamasterorganicchemistry.comderpharmachemica.comorganic-chemistry.org
Stereoselective and Enantioselective Synthesis Efforts (e.g., Kinetic Resolution)
For applications where a specific enantiomer of this compound is required, stereoselective and enantioselective synthetic methods are crucial. Since the hydroxyl group in this compound is not at a stereocenter, this section will focus on general methods for the enantioselective synthesis of related indanols where the hydroxyl group is at a chiral center, as the principles can be applied to the synthesis of chiral derivatives of the target molecule.
Asymmetric Reduction of Indanones: The most direct approach to enantiomerically enriched indanols is the asymmetric reduction of the corresponding prochiral indanones. This can be achieved using chiral reducing agents or, more commonly, a stoichiometric or catalytic amount of a chiral catalyst in the presence of a reducing agent. Ruthenium, rhodium, and iridium complexes with chiral ligands are widely used for the asymmetric hydrogenation and transfer hydrogenation of ketones. mdpi.comwiley-vch.dersc.orgrsc.orgresearchgate.netnih.govrsc.orgresearchgate.net For example, ruthenium complexes of N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) are highly effective catalysts for the asymmetric transfer hydrogenation of aromatic ketones. nih.gov
Kinetic Resolution of Racemic Indanols: If a racemic mixture of an indanol is prepared, it can be resolved into its constituent enantiomers through kinetic resolution. This process relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipase-catalyzed kinetic resolution is a widely used method. masterorganicchemistry.commdpi.comrsc.orgnih.gov In a typical procedure, a racemic alcohol is acylated using an acyl donor in the presence of a lipase (B570770). One enantiomer reacts faster, leading to the formation of an enantioenriched ester and leaving behind the unreacted, enantioenriched alcohol.
The table below provides examples of chiral catalysts used in the asymmetric synthesis of indanols.
| Catalyst System | Reaction Type | Substrate |
| Ru-TsDPEN | Asymmetric Transfer Hydrogenation | Aromatic Ketones |
| Rhodium-Chiral Phosphine Ligands | Asymmetric Hydrogenation | Prochiral Olefins and Ketones |
| Lipase (e.g., Candida antarctica lipase B) | Kinetic Resolution (Acylation) | Racemic Alcohols |
Catalytic Approaches in this compound and Analogous Indanol Preparation
Catalysis plays a central role in modern organic synthesis, offering efficient and selective routes to complex molecules. Various transition metal catalysts have been employed in the synthesis of indanols and their precursors.
Palladium Catalysis: Palladium catalysts are versatile and have been used in various transformations leading to indane derivatives. For instance, palladium-catalyzed tandem Heck-aldol reactions have been developed for the synthesis of 2-carbonyl-1-indanols. tandfonline.com Palladium-catalyzed cascade reactions initiated by C(sp³)–H functionalization have also been reported for the synthesis of various heterocycles and could potentially be adapted for carbocyclic systems like indanes. mdpi.com Furthermore, palladium nanoparticle-catalyzed intramolecular Heck cyclization is another strategy for the formation of indole (B1671886) rings, which shares mechanistic similarities with carbocycle formation. rsc.org
Rhodium Catalysis: Rhodium complexes are particularly effective for asymmetric hydrogenation reactions. Chiral rhodium catalysts have been extensively used for the enantioselective reduction of prochiral olefins and ketones, providing access to chiral alcohols, including indanols. wiley-vch.dersc.orgresearchgate.netrsc.org
Ruthenium Catalysis: Ruthenium catalysts are widely employed in both asymmetric hydrogenation and transfer hydrogenation reactions. As mentioned earlier, chiral ruthenium complexes are highly effective for the asymmetric reduction of ketones to produce chiral alcohols. mdpi.comrsc.orgnih.govresearchgate.net
The following table summarizes some of the catalytic approaches used in the synthesis of indanols and related structures.
| Metal Catalyst | Reaction Type | Key Features |
| Palladium | Heck-Aldol, C-H activation, Intramolecular Cyclization | Versatile for C-C bond formation and cyclization reactions. tandfonline.commdpi.comrsc.orgresearchgate.netrsc.org |
| Rhodium | Asymmetric Hydrogenation | High enantioselectivity for the reduction of prochiral ketones and olefins. wiley-vch.dersc.orgresearchgate.netrsc.orgscispace.com |
| Ruthenium | Asymmetric Hydrogenation, Transfer Hydrogenation | Excellent for the asymmetric reduction of ketones to chiral alcohols. mdpi.comrsc.orgnih.govresearchgate.netscispace.com |
Green Chemistry Principles and Sustainable Methodologies in Indanol Synthesis
The synthesis of indanols, including this compound, is increasingly being evaluated through the lens of green chemistry, which aims to design chemical processes that minimize the use and generation of hazardous substances. nih.govthepharmajournal.com This approach focuses on several key principles applicable to indanol synthesis, such as maximizing atom economy, utilizing safer solvents, employing catalytic reagents over stoichiometric ones, and reducing energy consumption. nih.govpaperpublications.org
Precursor and Starting Material Research in this compound Synthesis (e.g., 5-methoxy-1-indanone)
The synthesis of this compound relies on the selection of appropriate precursors that can be chemically transformed to build the target indane skeleton with the desired functional groups. A key starting material in this context is 5-methoxy-1-indanone (B147253) . guidechem.comsigmaaldrich.com This compound already contains the core bicyclic indanone structure and a methoxy (B1213986) group at the desired position for later conversion to a hydroxyl group.
The synthesis of 5-methoxy-1-indanone itself can be achieved via intramolecular Friedel-Crafts acylation of a suitable precursor. guidechem.comsci-hub.ru For instance, a β-phenylpropionic acid derivative can be treated with a Lewis acid to facilitate the ring-closing reaction, forming the five-membered ketone ring characteristic of indanones. sci-hub.rubeilstein-journals.org
Once 5-methoxy-1-indanone is obtained, a plausible synthetic route to this compound involves several key steps:
Gem-Dimethylation: The carbonyl group at the 1-position of 5-methoxy-1-indanone is the target for introducing the two methyl groups. This can be achieved using organometallic reagents, such as a Grignard reagent like methylmagnesium bromide (CH₃MgBr). A two-step process involving an initial Grignard reaction followed by another methylation step or a related reaction would install the gem-dimethyl group at the C1 position, likely forming a tertiary alcohol intermediate.
Reduction/Deoxygenation: The tertiary alcohol formed in the previous step needs to be removed. This deoxygenation can be accomplished through various reduction methods common in organic synthesis.
Demethylation: The final step is the conversion of the methoxy group at the 5-position to the target hydroxyl group. This is a standard demethylation reaction, often achieved by treatment with strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).
This strategic use of 5-methoxy-1-indanone as a precursor allows for the systematic construction of the this compound molecule, with each reaction step targeting a specific structural modification. guidechem.com
Optimization and Yield Enhancement Studies in this compound Production
Optimizing the production of this compound is critical for improving process efficiency and economic viability. Optimization studies focus on systematically varying reaction parameters to maximize product yield and purity while minimizing reaction time, energy consumption, and waste generation. Methodologies such as Design of Experiments (DoE) can be employed to efficiently explore the effects of multiple variables, including temperature, reaction time, catalyst loading, and substrate concentration, on the reaction outcome. mdpi.com
For a multi-step synthesis, each step must be individually optimized. For example, in the Friedel-Crafts cyclization to form the indanone precursor, factors such as the choice of Lewis acid catalyst, solvent, and temperature can significantly impact the yield and selectivity. sci-hub.ru Similarly, for the subsequent alkylation and reduction steps, careful control of reagent stoichiometry and reaction conditions is necessary to prevent the formation of by-products.
The table below illustrates a hypothetical optimization study for a key reaction step, showing how systematic changes in parameters can lead to enhanced yields.
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Catalyst A | 60 | 12 | 55 |
| 2 | Catalyst A | 80 | 12 | 72 |
| 3 | Catalyst A | 80 | 8 | 75 |
| 4 | Catalyst B | 80 | 8 | 89 |
| 5 | Catalyst B | 100 | 6 | 85 |
This data demonstrates that by changing from Catalyst A to Catalyst B and adjusting the temperature and reaction time, the yield can be significantly improved from 55% to a more efficient 89% (Entry 4). mdpi.com Further increasing the temperature slightly reduces the yield, indicating that 80°C is near the optimal condition for this particular transformation. mdpi.com Such systematic studies are essential for developing robust and high-yielding synthetic protocols for the production of this compound.
Chemical Reactivity and Transformation Mechanisms of 1,1 Dimethylindan 5 Ol
Electrophilic Aromatic Substitution Reactions of the Indane Core in 1,1-Dimethylindan-5-ol
The benzene (B151609) moiety of this compound is activated towards electrophilic aromatic substitution. The hydroxyl group is a powerful activating, ortho, para-directing group, while the alkyl portion of the indane ring is a less potent activating, ortho, para-director. The positions ortho to the hydroxyl group (C4 and C6) and para to the alkyl substituent at C7a (C4) are therefore the most likely sites for substitution. Steric hindrance from the gem-dimethyl group on the adjacent ring can also influence the regioselectivity of these reactions.
While specific studies detailing the halogenation and nitration of this compound are not extensively documented in publicly available literature, the expected outcomes can be predicted based on the principles of electrophilic aromatic substitution. masterorganicchemistry.com
Halogenation: The reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) is anticipated to proceed readily, often without the need for a Lewis acid catalyst due to the highly activated nature of the aromatic ring. The substitution is expected to occur primarily at the positions ortho to the strongly directing hydroxyl group.
Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would also be directed to the positions activated by the hydroxyl group. The reaction conditions would need to be carefully controlled to prevent over-oxidation or other side reactions due to the presence of the activating phenolic group.
| Reaction | Typical Reagents | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Bromination | Br₂ in a non-polar solvent (e.g., CCl₄) | 4-Bromo-1,1-dimethylindan-5-ol and/or 6-Bromo-1,1-dimethylindan-5-ol | Strong directing effect of the -OH group to ortho positions. |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1,1-dimethylindan-5-ol and/or 6-Nitro-1,1-dimethylindan-5-ol | Strong directing effect of the -OH group to ortho positions. |
Friedel-Crafts alkylation and acylation are fundamental electrophilic aromatic substitution reactions. masterorganicchemistry.com However, their application to phenolic compounds like this compound can be complex.
Alkylation: Friedel-Crafts alkylation with alkyl halides in the presence of a Lewis acid catalyst may lead to a mixture of products. Besides C-alkylation on the aromatic ring, O-alkylation at the hydroxyl group can occur, forming an ether.
Acylation: Friedel-Crafts acylation, which introduces an acyl group (R-C=O) onto the aromatic ring, typically using an acyl halide or anhydride (B1165640) with a Lewis acid, is also possible. To avoid O-acylation, the hydroxyl group may require protection prior to the reaction. An alternative, the Fries rearrangement, can be used to convert a phenyl ester (formed by O-acylation) to a hydroxy aryl ketone (C-acylation product). A related reaction has been documented for the acylation of 1,1-dimethylindane to form 1-(1,1-dimethyl-indan-5-yl)-ethanone, a ketone precursor to related alcohols. google.com
Reactions Involving the Hydroxyl Group of this compound
The phenolic hydroxyl group is a primary site of reactivity, participating in reactions common to phenols and alcohols.
Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis, where the corresponding phenoxide (formed by treating the phenol (B47542) with a strong base) acts as a nucleophile towards an alkyl halide.
Esterification: The hydroxyl group can be readily converted into an ester. This is typically accomplished by reacting this compound with an acyl chloride or a carboxylic acid anhydride under basic conditions. Alternatively, direct esterification with a carboxylic acid can be performed using an acid catalyst, such as p-toluenesulfonic acid. researchgate.net The formation of esters from isocyanide carboxylic acids with alcohols in the presence of dicyclohexylcarbodiimide (B1669883) is a known method for esterification. The reverse reaction, the hydrolysis of an ester to the parent alcohol, has been demonstrated in a related system where 1,1-dimethyl-octahydro-inden-5-yl acetate (B1210297) was converted to 1,1-dimethyl-octahydro-inden-5-ol using potassium hydroxide. google.com
| Reaction Type | General Reagents | Product Type |
|---|---|---|
| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Alkyl Aryl Ether |
| Esterification | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Aryl Ester |
| Esterification (Fischer) | Carboxylic Acid (RCOOH), Acid Catalyst | Aryl Ester |
Oxidation: The oxidation of phenols can be complex. While typical secondary alcohols are oxidized to ketones, the phenolic group in this compound is more likely to undergo oxidation to form quinone-type structures, depending on the oxidant used. Additionally, the benzylic C-H bonds of the indane ring are susceptible to oxidation. For instance, the oxidation of 1,1-dimethylindane using certain catalysts can yield 3,3-dimethylindan-1-ol, demonstrating reactivity at the indane core. acs.org
Reduction: The phenolic hydroxyl group itself is generally resistant to reduction. The primary reduction pathway associated with this functional group often involves the reduction of a ketone precursor to form the alcohol. For example, the synthesis of the related 4,6-Dimethylindan-5-ol can be achieved via the selective reduction of 4,6-dimethylindan-5-one using sodium borohydride (B1222165). evitachem.com This indicates that if 1,1-Dimethylindan-5-one were available, it would be a viable precursor to this compound via reduction.
Transformations of the Indan (B1671822) Ring System in this compound
The indan ring system itself can undergo transformations, primarily through hydrogenation of the aromatic ring. Under forcing conditions, such as high pressure of hydrogen gas and a suitable metal catalyst (e.g., ruthenium), the aromatic portion of the indane nucleus can be reduced. This would convert this compound into 1,1-dimethyloctahydroinden-5-ol, a fully saturated bicyclic alcohol. Such hydrogenation reactions have been described for related indanone structures to produce the corresponding saturated alcohols. google.com
Ring-Opening Reactions and Derived Structures
The inherent ring strain in the cyclopentane (B165970) portion of the indane structure makes it a potential site for such reactions, especially when activated by appropriate functional groups or reaction conditions. asianpubs.org
Hydrogenation and Dehydrogenation Studies (e.g., Octahydro-indanols)
The aromatic ring of this compound can undergo catalytic hydrogenation to yield the corresponding octahydro-indanol derivative. This reaction typically requires a heterogeneous catalyst, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), and is carried out under a hydrogen atmosphere at elevated pressure. rsc.orgyoutube.com The complete saturation of the benzene ring would result in the formation of 1,1-dimethyloctahydroindan-5-ol, a compound with a fully saturated bicyclic system. The stereochemistry of the resulting product can be influenced by the choice of catalyst and reaction conditions.
Dehydrogenation of the corresponding saturated octahydro-indanol back to the aromatic indanol is also a feasible transformation, typically requiring a dehydrogenation catalyst like palladium or platinum at high temperatures. The equilibrium between the hydrogenated and dehydrogenated forms is an important aspect of the chemistry of this system.
Mechanistic Investigations of this compound and Related Indanol Reactions
The mechanistic pathways of reactions involving this compound are largely governed by the phenolic hydroxyl group. Electron transfer, radical cation formation, and the kinetics and thermodynamics of these processes are key to understanding its reactivity.
Electron Transfer and Radical Cation Chemistry
The phenolic moiety of this compound is susceptible to one-electron oxidation, leading to the formation of a radical cation. This process can be initiated by chemical oxidants, electrochemical methods, or photochemically. The stability of the resulting radical cation is influenced by the substituents on the aromatic ring. The electron-donating alkyl groups (the dimethylindan portion) are expected to stabilize the positive charge on the aromatic ring, thereby facilitating the electron transfer process. libretexts.orgresearchgate.net
The stability of phenol radical cations is affected by the nature and position of substituents on the aromatic ring. pan.olsztyn.pl Electron-donating groups generally increase the stability of the radical cation. pan.olsztyn.pl The primary fate of the phenol radical cation is often deprotonation to form a phenoxyl radical, a more stable neutral radical species. pan.olsztyn.pl The rate of this deprotonation can be influenced by the surrounding medium and the presence of bases.
Table 1: Influence of Alkyl Substitution on Radical Stability
| Radical Type | Relative Stability | Reason |
| Tertiary | Most Stable | Increased hyperconjugation and electron donation from alkyl groups. libretexts.orgresearchgate.net |
| Secondary | More Stable | |
| Primary | Less Stable | |
| Methyl | Least Stable |
This table provides a general trend for alkyl radical stability, which can be extended to understand the stabilizing effect of the dimethylindan moiety on the radical cation of this compound.
Reaction Kinetics and Thermodynamics Analysis
The kinetics of reactions involving the phenolic hydroxyl group of this compound, such as hydrogen abstraction, are influenced by the O-H bond dissociation enthalpy (BDE). The BDE is a measure of the energy required to homolytically cleave the O-H bond to form a phenoxyl radical and a hydrogen atom. Substituents on the aromatic ring can significantly affect this value. Electron-donating groups, like the alkyl framework of the indane ring, generally lower the O-H BDE, making hydrogen abstraction more favorable. researchgate.netmdpi.com
Thermodynamic data for a range of substituted phenols provide insight into the expected reactivity of this compound. The enthalpy of formation and the BDE are key parameters in understanding the energetics of its reactions.
Table 2: O-H Bond Dissociation Enthalpies (BDE) of Selected Substituted Phenols
| Compound | Substituent Position | BDE (kcal/mol) |
| Phenol | - | 88.7 ± 0.5 |
| p-Cresol | para-CH₃ | 86.7 |
| m-Cresol | meta-CH₃ | 88.0 |
| 2,6-Di-tert-butylphenol | ortho-C(CH₃)₃ | 81.3 |
Data sourced from literature reports. nist.govscispace.comnih.gov The BDE values indicate that alkyl substituents, particularly in the ortho and para positions, decrease the O-H bond strength, suggesting that this compound would have a lower BDE than phenol itself.
Transition State Analysis in Indanol Transformations
The theoretical investigation of reaction mechanisms involving indanols and related phenolic compounds often involves the analysis of transition states. For reactions such as hydrogen abstraction from the phenolic hydroxyl group, computational methods like Density Functional Theory (DFT) can be used to model the transition state geometry and calculate the activation energy. researchgate.netacs.org
In a typical hydrogen abstraction reaction from a phenol by a radical, the transition state involves the partial breaking of the O-H bond and the partial formation of a new bond between the hydrogen and the attacking radical. The energy of this transition state determines the rate of the reaction. For this compound, the electron-donating nature of the fused ring system is expected to stabilize the transition state of electrophilic aromatic substitution reactions and lower the activation energy for hydrogen abstraction from the hydroxyl group.
Table 3: Calculated Transition State Properties for Hydrogen Abstraction from Phenol by a Methylperoxyl Radical
| Parameter | Value |
| Classical Barrier Height | 7.4 kcal/mol |
| O-H(a) distance | 1.19 Å |
| O-H(b) distance | 1.34 Å |
| O-O distance | 1.41 Å |
Data from benchmark ab initio calculations. O-H(a) is the bond being broken, and O-H(b) is the new bond being formed. These values provide a model for the transition state of similar reactions involving this compound.
Derivatives and Analogues of 1,1 Dimethylindan 5 Ol in Chemical Research
Synthesis and Exploration of Alkylated and Arylated 1,1-Dimethylindan-5-ol Derivatives
The phenolic hydroxyl group of this compound is a primary site for alkylation and arylation reactions, allowing for the introduction of a wide range of substituents. These modifications can significantly alter the steric and electronic properties of the parent molecule.
Alkylation: The alkylation of this compound can be achieved through various synthetic methodologies. A common approach involves the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired O-alkylated derivative. The choice of solvent, base, and reaction conditions can be optimized to achieve high yields. Microwave-assisted alkylation using dialkyl carbonates presents a more environmentally friendly alternative to traditional methods that use toxic and expensive reagents like methyl iodide. researchgate.net
Arylation: The introduction of an aryl group at the oxygen atom of this compound typically requires more specialized coupling reactions. The Ullmann condensation, for instance, can be employed, which involves the copper-catalyzed reaction of the indanol with an aryl halide. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been adapted for O-arylation, offering milder reaction conditions and broader substrate scope.
The table below summarizes common reagents and conditions for the alkylation and arylation of phenolic compounds, which are applicable to this compound.
| Reaction Type | Reagent(s) | Base | Catalyst | Typical Conditions |
| O-Alkylation | Alkyl Halide (e.g., CH₃I) | K₂CO₃, NaH | - | DMF or Acetone, RT to reflux |
| O-Arylation | Aryl Halide (e.g., Ph-Br) | K₂CO₃, Cs₂CO₃ | CuI, Pd(OAc)₂ | High temperature or ligand-assisted |
These alkylated and arylated derivatives serve as important intermediates in the synthesis of more complex molecules and for studying the impact of steric bulk and electronic effects on the properties of the indan (B1671822) scaffold.
Halogenated Analogues of this compound (e.g., 7-Chloro-1,1-dimethylindan-4-ol)
The introduction of halogen atoms onto the aromatic ring of the this compound scaffold can significantly influence its chemical properties due to the inductive and mesomeric effects of halogens. pressbooks.pubbyjus.com Halogenation can alter the reactivity of the aromatic ring towards further substitution and modify the acidity of the phenolic proton.
A known halogenated analogue is 7-Chloro-1,1-dimethylindan-4-ol. While not a direct derivative of this compound due to the different position of the hydroxyl group, its existence highlights the interest in halogenated dimethylindanols. The synthesis of such compounds can be approached through several routes, including the direct halogenation of the parent indanol or the cyclization of a pre-halogenated precursor.
Direct electrophilic halogenation of this compound would likely lead to a mixture of products due to the activating and ortho-, para-directing nature of the hydroxyl group. The gem-dimethyl group at the 1-position also exerts a steric influence on the regioselectivity of the reaction. To achieve specific halogenation patterns, the use of shape-selective catalysts like zeolites can be employed to favor the formation of the para-substituted isomer. rsc.org Alternatively, a multi-step synthesis starting from a halogenated benzene (B151609) derivative can provide better control over the final product's regiochemistry.
| Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) |
| Fluorine (F) | 3.98 | 1.47 |
| Chlorine (Cl) | 3.16 | 1.75 |
| Bromine (Br) | 2.96 | 1.85 |
| Iodine (I) | 2.66 | 1.98 |
The presence of a halogen atom can also influence the reactivity of the molecule in subsequent reactions, such as nucleophilic aromatic substitution or cross-coupling reactions where the halogen can act as a leaving group.
Heterocyclic Ring Incorporations based on the Indan-5-ol Scaffold (e.g., SAR218645)
The this compound scaffold has been successfully utilized in the synthesis of complex heterocyclic structures. A notable example is the synthesis of SAR218645, a positive allosteric modulator of the mGluR2 receptor. In the synthesis of SAR218645, 1,1-dimethyl-indan-5-ol serves as a key building block.
The synthesis involves the substitution of a tosylated heterocyclic moiety, (S)-2-toluene-4-sulfonic acid methyl-2,3-dihydro-oxazolo[3,2-a]pyrimidin-7-one, with the hydroxyl group of 1,1-dimethyl-indan-5-ol. This reaction forms an ether linkage between the indan scaffold and the heterocyclic ring system. The this compound itself can be prepared in a two-step sequence from 5-methoxy-1-indanone (B147253).
This example demonstrates the utility of the indan-5-ol core as a platform for attaching complex heterocyclic systems, thereby generating molecules with specific three-dimensional shapes and functionalities. The rigid nature of the indan scaffold can help to position the attached heterocyclic moiety in a defined orientation, which is often crucial for its intended application.
Spirocyclic and Polycyclic Indane Derivatives Derived from this compound
The indane framework can be elaborated to form more complex spirocyclic and polycyclic systems. While specific examples starting from this compound are not extensively documented, general synthetic strategies for the creation of such structures from indole (B1671886) and indanone derivatives can be extrapolated. nih.govnih.govrsc.org
Spirocyclic Derivatives: The synthesis of spiro-indane derivatives often involves the generation of a reactive intermediate at a position adjacent to the quaternary carbon, followed by intramolecular cyclization or reaction with a bifunctional reagent. For instance, dearomatization reactions of indoles can lead to the formation of spirocyclic indolenines. nih.gov A similar strategy could potentially be applied to derivatives of this compound, where the aromatic ring is first functionalized and then subjected to a dearomatizing spirocyclization.
Polycyclic Derivatives: The construction of additional fused rings onto the indan scaffold can be achieved through various cascade reactions. researchgate.netrwth-aachen.de These reactions often involve the initial functionalization of the indane core with reactive groups that can then undergo intramolecular cyclization to form new rings. For example, an indanol derivative could be functionalized with a side chain containing a nucleophile and an electrophile, which upon activation, could cyclize to form a new fused ring system. The synthesis of polycyclic indolines through reduction/cyclization cascade reactions of nitro-substituted indoles provides a conceptual framework for how such transformations could be designed for the this compound system. researchgate.netrwth-aachen.de
The development of synthetic routes to spirocyclic and polycyclic derivatives of this compound would provide access to novel molecular architectures with unique conformational properties.
Structural Modifications and Their Influence on Chemical Reactivity and Selectivity (excluding biological activity)
Structural modifications to the this compound scaffold have a profound impact on its chemical reactivity and the selectivity of its reactions. The interplay between the electron-donating hydroxyl group, the alkyl framework, and any additional substituents dictates the outcome of chemical transformations.
Influence on Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. The gem-dimethyl group at the 1-position and the fused cyclopentyl ring create steric hindrance that can influence the regioselectivity of incoming electrophiles. For instance, in reactions like nitration or halogenation, the electrophile is expected to preferentially attack the positions ortho and para to the hydroxyl group. The steric bulk around the ortho positions might favor substitution at the para position. The use of shape-selective catalysts, such as zeolites, can further enhance the selectivity for the para-substituted product by sterically disfavoring the formation of the ortho-isomer within the catalyst's pores. rsc.org
Control of Reactivity through Functional Group Interconversion: The hydroxyl group can be converted into other functional groups to modulate the reactivity of the aromatic ring. For example, conversion to a methoxy (B1213986) group (-OCH₃) would still result in an activated, ortho-, para-directing system, but with slightly different reactivity compared to the free hydroxyl group. Conversely, acylation of the hydroxyl group to form an ester would deactivate the ring towards electrophilic substitution due to the electron-withdrawing nature of the acyl group.
The table below illustrates how different functional groups on the aromatic ring can influence the outcome of electrophilic aromatic substitution.
| Substituent | Electronic Effect | Directing Effect | Reactivity towards Electrophilic Substitution |
| -OH | Activating | ortho, para | Strongly Increased |
| -OR (Alkoxy) | Activating | ortho, para | Increased |
| -OCOR (Ester) | Deactivating | ortho, para | Decreased |
| -Cl, -Br, -I | Deactivating | ortho, para | Decreased |
These examples highlight how strategic structural modifications of the this compound core can be used to control the course and outcome of chemical reactions, enabling the selective synthesis of a wide range of derivatives.
Advanced Analytical Methodologies for 1,1 Dimethylindan 5 Ol Research
High-Resolution Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies
Spectroscopy is the cornerstone for determining the molecular architecture of 1,1-Dimethylindan-5-ol. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and vibrational spectroscopy (IR/Raman) provides a complete picture of the atomic connectivity and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. jaypeedigital.com One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom.
¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms. For this compound, the spectrum is expected to show a sharp singlet for the six protons of the two equivalent methyl groups. The aliphatic portion of the indan (B1671822) ring would exhibit two triplets corresponding to the two methylene (CH₂) groups. The aromatic region would display signals for the three protons on the benzene (B151609) ring, with splitting patterns (e.g., doublets and a doublet of doublets) dictated by their positions relative to each other and the hydroxyl group. A broad singlet, which may be exchangeable with D₂O, would correspond to the phenolic hydroxyl (-OH) proton.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show distinct signals for the quaternary carbon bonded to the methyl groups, the methyl carbons themselves, the two aliphatic methylene carbons, and the six aromatic carbons, with the carbon bearing the hydroxyl group being significantly shifted downfield.
2D NMR: For unequivocal assignment of all proton and carbon signals, 2D NMR techniques are employed. weebly.comresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another. It would be used to confirm the connectivity within the -CH₂-CH₂- unit and the coupling relationships between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is essential for assigning each proton to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for piecing together the molecular structure by connecting fragments, for instance, by showing correlations from the methyl protons to the quaternary carbon and adjacent aromatic carbons, thus confirming the 1,1-dimethylindan (B1329400) framework.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Technique | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| C1-CH₃ (x2) | ¹H NMR | ~1.2 - 1.3 | Singlet (s) |
| C2-H₂ | ¹H NMR | ~1.9 - 2.0 | Triplet (t) |
| C3-H₂ | ¹H NMR | ~2.8 - 2.9 | Triplet (t) |
| C4-H | ¹H NMR | ~6.9 - 7.1 | Doublet (d) |
| C6-H | ¹H NMR | ~6.6 - 6.7 | Doublet of Doublets (dd) |
| C7-H | ¹H NMR | ~6.8 - 6.9 | Doublet (d) |
| C5-OH | ¹H NMR | ~4.5 - 5.5 (variable) | Broad Singlet (br s) |
| C1 | ¹³C NMR | ~42 | Quaternary |
| C1-CH₃ (x2) | ¹³C NMR | ~29 | Primary |
| C2 | ¹³C NMR | ~31 | Secondary |
| C3 | ¹³C NMR | ~40 | Secondary |
| Aromatic Carbons | ¹³C NMR | ~110 - 155 | - |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns. libretexts.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the compound's elemental formula. For this compound (C₁₁H₁₄O), this technique can confirm the exact mass, distinguishing it from other compounds with the same nominal mass.
LC-MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique is invaluable for monitoring reaction progress and identifying products and byproducts in a mixture. The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification.
Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecular ion of this compound is expected to undergo characteristic fragmentation. A key fragmentation pathway for indan derivatives is the loss of a methyl group (a loss of 15 Da) to form a highly stable tertiary carbocation. libretexts.orgwhitman.eduyoutube.com This [M-15]⁺ fragment is often the base peak in the spectrum. Other significant fragments can arise from the loss of the hydroxyl group, water, or cleavage of the five-membered ring. youtube.com
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Notes |
|---|---|---|
| 162 | [C₁₁H₁₄O]⁺ | Molecular Ion (M⁺) |
| 147 | [M - CH₃]⁺ | Loss of a methyl group; often the base peak. |
| 134 | [M - C₂H₄]⁺ | Loss of ethylene from the five-membered ring. |
| 119 | [M - CH₃ - CO]⁺ | Loss of a methyl group and carbon monoxide. |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. tandfonline.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic group. Other key absorptions include C-H stretching vibrations from the aliphatic (2850-3000 cm⁻¹) and aromatic (3000-3100 cm⁻¹) portions of the molecule, and C=C stretching vibrations of the aromatic ring around 1500-1625 cm⁻¹. mdpi.com
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. The Raman spectrum of this compound would show strong signals for the aromatic ring C=C stretching vibrations (around 1600-1620 cm⁻¹) and the symmetric stretching of the C-C bonds. wallonie.beuliege.bemdpi.com It provides a characteristic fingerprint of the molecule that is complementary to the IR spectrum.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Intensity |
|---|---|---|---|
| O-H Stretch (Phenol) | 3200 - 3600 | IR | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Medium |
| Aliphatic C-H Stretch | 2850 - 2970 | IR, Raman | Strong |
| Aromatic C=C Stretch | 1500 - 1625 | IR, Raman | Strong to Medium |
| C-O Stretch (Phenol) | 1200 - 1260 | IR | Strong |
X-ray Crystallography for Solid-State Structural Determination of this compound and its Co-crystals
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, it would confirm the geometry of the indan skeleton and the exact arrangement of the substituents.
Furthermore, this technique is essential for studying intermolecular interactions, such as the hydrogen bonding network formed by the phenolic hydroxyl groups, which governs how the molecules pack together in the crystal lattice.
X-ray crystallography is also the primary tool for the characterization of co-crystals. Co-crystals are multi-component crystals where the components are held together by non-covalent interactions. By co-crystallizing this compound with other suitable molecules (co-crystal formers), it is possible to create new solid forms with modified physicochemical properties, such as melting point or solubility. X-ray diffraction analysis is required to confirm the formation of a true co-crystal and to fully characterize its unique crystal structure.
Chromatographic Separation Techniques for Purity Assessment and Isolation of Isomers
Chromatographic methods are fundamental for separating this compound from reaction mixtures, assessing its purity, and isolating it from any potential isomers.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile organic compounds. A robust HPLC method is critical for quality control.
For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. The development process involves optimizing several parameters to achieve good resolution, sharp peak shape, and a reasonable analysis time.
Stationary Phase (Column): A C18 (octadecylsilyl) column is a common starting point due to its versatility. For separating closely related aromatic isomers, a Phenyl-Hexyl column might offer alternative selectivity through π-π interactions. mtc-usa.comnacalai.comwelch-us.com
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is typically employed. The gradient allows for the efficient elution of compounds with varying polarities.
Mobile Phase Modifier: Adding a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape by suppressing the ionization of the phenolic hydroxyl group. Formic acid is often preferred for LC-MS compatibility.
Detection: The aromatic ring in this compound serves as a chromophore, allowing for detection by a UV-Vis detector, typically at a wavelength between 270-280 nm.
This technique is especially crucial for separating potential positional isomers (e.g., 1,1-Dimethylindan-4-ol or 1,1-Dimethylindan-6-ol) that could be formed as byproducts during synthesis and may be difficult to distinguish by mass spectrometry alone. mtc-usa.comsielc.comresearchgate.net
Table 4: Typical Starting Parameters for HPLC Method Development for this compound
| Parameter | Typical Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 5 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound research, GC-MS is indispensable for analyzing the compound itself, as well as identifying potential impurities, synthetic byproducts, or degradation products. The technique couples the superior separation capability of gas chromatography with the sensitive and specific detection power of mass spectrometry.
The analysis of phenolic compounds like this compound by GC-MS often requires a chemical derivatization step prior to analysis. nih.govnih.govresearchgate.net This is because the polar hydroxyl (-OH) group can lead to poor chromatographic peak shape and thermal instability. A common derivatization technique is silylation, where an active proton from the hydroxyl group is replaced by a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis. nih.govnih.gov
Methodological Parameters
A typical GC-MS analysis involves injecting a prepared sample into the instrument, where it is vaporized. A carrier gas, usually helium, transports the vaporized sample through a long, thin capillary column. nih.gov The column's stationary phase interacts differently with various components, causing them to separate based on their boiling points and polarities. As each separated component exits the column, it enters the mass spectrometer. There, it is ionized, most commonly by electron impact (EI), which bombards the molecule with high-energy electrons. This process causes the molecule to fragment into a predictable pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z) and records their relative abundance, generating a unique mass spectrum for each compound.
Detailed operational parameters are optimized to achieve clear separation and sensitive detection. The table below outlines typical parameters for the analysis of phenolic compounds, which would be applicable to the derivatized form of this compound.
Table 1: Typical GC-MS Parameters for Volatile Phenolic Compound Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| GC Column | DB-5MS, 30 m x 0.25 mm x 0.25 µm | Provides separation of analytes based on polarity and boiling point. |
| Carrier Gas | Helium at 1.0-1.5 mL/min | Transports the sample through the GC column. |
| Injector Temperature | 250-280 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Temperature Program | Initial 60°C, ramp at 4°C/min to 250°C, hold for 15 min | Separates compounds by gradually increasing column temperature. acs.org |
| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments molecules into reproducible patterns for identification. |
| Mass Scan Range | 40-500 amu | Detects the range of expected fragment mass-to-charge ratios. matec-conferences.org |
| Ion Source Temperature | 230 °C | Maintains the ionization chamber at a consistent temperature. |
Research Findings and Fragmentation Analysis
While specific research detailing the GC-MS analysis of this compound is not extensively published, the fragmentation pattern can be reliably predicted based on the principles of mass spectrometry and the known behavior of related structures like alkylphenols and indans. The molecular ion (M⁺) of this compound would be observed, and its fragmentation in an EI source would yield several characteristic ions.
The most significant fragmentation pathway would involve the loss of a methyl radical (•CH₃) from the gem-dimethyl group at the C1 position. This cleavage results in the formation of a highly stable tertiary benzylic carbocation. This [M-15]⁺ ion is typically the most abundant fragment (the base peak) in the mass spectra of compounds with this structural feature. Further fragmentation of the indan ring structure and rearrangements would produce other diagnostic ions.
The table below details the predicted principal mass fragments for this compound under electron impact ionization.
Table 2: Predicted Principal Mass Fragments (m/z) for this compound
| m/z Value | Proposed Ion Structure/Fragment Lost | Significance |
|---|---|---|
| 162 | [C₁₁H₁₄O]⁺ | Molecular Ion (M⁺) |
| 147 | [M - CH₃]⁺ | Base Peak; loss of a methyl radical leading to a stable tertiary benzylic cation. |
| 119 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M-15] ion. |
| 105 | [C₈H₉]⁺ | Represents a tropylium-like ion resulting from further fragmentation of the indan structure. |
The identification of this compound in a sample is confirmed by matching both the retention time from the gas chromatograph and the fragmentation pattern from the mass spectrometer with those of a known analytical standard. This dual confirmation provides a high degree of confidence in the analytical results.
Theoretical and Computational Studies on 1,1 Dimethylindan 5 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular orbitals, and reactivity.
Density Functional Theory (DFT) Applications for Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method that determines the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it a popular tool for studying organic molecules.
For 1,1-Dimethylindan-5-ol, DFT calculations could be employed to predict its reactivity. Key parameters derived from DFT, often referred to as conceptual DFT descriptors, help in understanding where and how a molecule is likely to react. These descriptors include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). For this compound, the phenolic oxygen and the aromatic ring are expected to be the primary contributors to the HOMO, making them susceptible to electrophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas), while blue regions represent positive potential (electron-poor areas). For this compound, the MEP would likely show a region of high negative potential around the hydroxyl group's oxygen atom, highlighting its role as a hydrogen bond donor and a site for electrophilic attack.
Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites within the molecule. They can distinguish which atoms are more susceptible to nucleophilic, electrophilic, or radical attack.
Illustrative Reactivity Descriptors from DFT (Hypothetical for this compound)
| Descriptor | Predicted Value (Arbitrary Units) | Interpretation for this compound |
| HOMO Energy | -5.8 eV | Indicates moderate electron-donating ability, characteristic of phenols. |
| LUMO Energy | 1.2 eV | Suggests a relatively low propensity to accept electrons. |
| HOMO-LUMO Gap | 7.0 eV | A large gap implies high kinetic stability. |
| Global Hardness (η) | 3.5 eV | Correlates with the resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 1.0 eV | A measure of the molecule's ability to act as an electrophile. |
Ab Initio Methods for Molecular Orbital and Energy Analysis
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) provide highly accurate descriptions of molecular orbitals and energies.
For this compound, these methods could be used to:
Accurately determine the molecular geometry: By finding the minimum energy conformation, ab initio methods can provide precise bond lengths, bond angles, and dihedral angles.
Calculate orbital energies and shapes: These methods provide a detailed picture of the molecular orbitals, which is essential for understanding bonding and electronic transitions (e.g., UV-Vis spectroscopy).
Obtain precise total energies: This allows for the calculation of reaction energies and activation barriers with a high degree of confidence.
While computationally more demanding than DFT, ab initio methods are the gold standard for benchmarking the accuracy of other computational techniques.
Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives
The three-dimensional structure of a molecule is not static. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For a molecule like this compound, the orientation of the hydroxyl group and the puckering of the five-membered ring are key conformational features.
Potential Energy Surface (PES) Scan: By systematically rotating the dihedral angle of the C-O bond of the hydroxyl group and calculating the energy at each step, a potential energy surface can be generated. This would reveal the most stable (lowest energy) conformation of the hydroxyl group, which is likely to be influenced by steric interactions with the adjacent dimethyl group and potential intramolecular hydrogen bonding.
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can model:
Conformational flexibility: How the molecule explores different conformations at a given temperature.
Solvent effects: The interaction of this compound with solvent molecules and how this affects its conformation and dynamics.
Intermolecular interactions: How molecules of this compound interact with each other or with other molecules in a mixture.
For indane derivatives, MD simulations can reveal how different substituents affect the flexibility of the indane core and the preferred orientation of the functional groups.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods are invaluable for predicting and interpreting spectroscopic data.
NMR Spectroscopy: Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C nuclei with good accuracy. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. This can aid in the assignment of experimental spectra and in understanding how the electronic environment of each nucleus influences its chemical shift.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT or ab initio methods. These calculated frequencies correspond to the peaks in an IR spectrum. For this compound, this would allow for the assignment of characteristic vibrational modes, such as the O-H stretch of the hydroxyl group, the C-H stretches of the aromatic and aliphatic parts, and the various bending and skeletal vibrations of the indane framework.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This would provide insight into the electronic structure of the excited states of this compound.
Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Parameter | Interpretation |
| ¹H NMR | Aromatic protons: 6.5-7.0 ppm | Chemical shifts influenced by the electron-donating hydroxyl group. |
| ¹³C NMR | Phenolic carbon (C-OH): ~155 ppm | The oxygen atom deshields the attached carbon nucleus. |
| IR | O-H stretch: ~3600 cm⁻¹ | Characteristic frequency for a phenolic hydroxyl group. |
| UV-Vis | λmax: ~275 nm | Corresponds to a π → π* transition in the aromatic ring. |
Reaction Pathway Modeling and Energy Profiles for this compound Transformations
Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. This is crucial for understanding reaction mechanisms and predicting reaction rates.
For transformations involving this compound, such as electrophilic aromatic substitution or oxidation of the hydroxyl group, computational modeling could:
Identify the transition state structure: The transition state is the highest energy point along the reaction coordinate and is key to understanding the reaction's feasibility.
Calculate the activation energy (Ea): The energy difference between the reactants and the transition state determines the rate of the reaction. A lower activation energy implies a faster reaction.
Determine the reaction energy (ΔErxn): The energy difference between the products and the reactants indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy).
By modeling different possible pathways, the most favorable reaction mechanism can be identified.
Machine Learning Applications in Predicting Chemical Properties and Reactivity of Indane Derivatives
Machine learning (ML) is increasingly being used in chemistry to predict the properties and reactivity of molecules based on their structure. By training algorithms on large datasets of known molecules and their properties, ML models can learn complex structure-property relationships.
For indane derivatives, an ML model could be developed to predict various properties, such as:
Biological activity: If a dataset of indane derivatives with known biological activities is available, an ML model could be trained to predict the activity of new, untested derivatives. This is a common application in drug discovery.
Physicochemical properties: Properties like solubility, boiling point, and partition coefficient can be predicted using ML models.
Reactivity: ML models can also be trained to predict the outcome of chemical reactions or to identify the most reactive sites in a molecule.
The development of such models requires a large and diverse dataset of indane derivatives with accurately measured properties. While a specific model for this compound is unlikely to exist without more extensive research, the general applicability of ML to this class of compounds holds significant promise for future studies.
Role of 1,1 Dimethylindan 5 Ol As a Chemical Building Block and Intermediate in Complex Syntheses
Precursor in Natural Product Synthesis Research (excluding biological activity)
While the indan (B1671822) framework is a core structure in some natural products, specific research detailing the use of 1,1-Dimethylindan-5-ol as a direct precursor in the total synthesis of natural products is not extensively documented in publicly available scientific literature. General synthetic strategies often focus on the construction of the indan ring system from acyclic precursors or the functionalization of simpler indanones. The specific substitution pattern of this compound may limit its direct applicability in the synthesis of known natural products, which often feature different substitution patterns on the indan core. Further research may uncover its utility in the synthesis of novel or synthetically modified natural product analogues.
Scaffold for Novel Organic Frameworks and Materials Research (excluding material properties)
The application of this compound as a foundational scaffold for the development of novel organic frameworks, such as metal-organic frameworks (MOFs) or porous organic polymers, is an area with limited specific examples in current research literature. The rigid structure of the indan core makes it a theoretically viable component for constructing porous materials. The hydroxyl group could serve as a point of attachment or a directing group in the assembly of such frameworks. However, detailed studies focusing on the synthesis of organic frameworks explicitly incorporating the this compound unit are not readily found. The exploration of its potential in this area of materials science remains an open avenue for future investigation.
Intermediacy in Multi-Step Organic Synthesis Schemes (e.g., SAR218645 synthesis)
A significant application of this compound is its role as a crucial intermediate in the synthesis of complex pharmaceutical agents. A notable example is the synthesis of SAR218645, a positive allosteric modulator of the mGluR2 receptor.
In the synthetic route to SAR218645, this compound serves as a key building block. The synthesis of this intermediate itself begins with 5-methoxy-1-indanone (B147253). The process involves a Grignard reaction to introduce the gem-dimethyl group at the 1-position, followed by demethylation of the methoxy (B1213986) group to yield the free phenol (B47542), this compound.
This intermediate then undergoes a substitution reaction with another key fragment, (S)-2-toluene-4-sulfonic acid methyl-2,3-dihydro-oxazolo[3,2-a]pyrimidin-7-one, to furnish the final product, SAR218645, in a good yield. This multi-step synthesis highlights the importance of this compound as a pre-functionalized and structurally defined component that facilitates the efficient construction of the complex target molecule.
| Starting Material | Intermediate | Key Reaction | Final Product |
| 5-Methoxy-1-indanone | This compound | Grignard Reaction & Demethylation | SAR218645 |
| (2S)-Glycidyl tosylate | (S)-2-toluene-4-sulfonic acid methyl-2,3-dihydro-oxazolo[3,2-a]pyrimidin-7-one | Multi-step synthesis | SAR218645 |
Ligand and Catalyst Component Research (if applicable to chemical processes)
The potential of this compound as a precursor for the synthesis of ligands for catalysis is an area that has not been extensively explored in the available literature. The indan scaffold is present in some privileged chiral ligands; however, specific examples originating from this compound are not prominent. The hydroxyl group offers a reactive handle for derivatization to introduce coordinating moieties, such as phosphines, amines, or other donor groups. The rigid, sterically defined backbone provided by the 1,1-dimethylindan (B1329400) structure could be advantageous in creating a well-defined coordination sphere around a metal center, potentially influencing the selectivity and activity of a catalyst. Further research is required to synthesize and evaluate ligands derived from this building block in various catalytic transformations.
Emerging Research Frontiers and Future Directions for 1,1 Dimethylindan 5 Ol Chemistry
Integration with Flow Chemistry and Microreactor Technologies for Scalable Synthesis
The synthesis of fine chemicals and pharmaceutical intermediates is undergoing a paradigm shift from traditional batch processing to continuous flow chemistry. bohrium.comrsc.org This transition is motivated by the significant advantages offered by microreactor technologies, including enhanced heat and mass transfer, improved safety for handling hazardous reagents and exothermic reactions, and seamless scalability. nih.govwikipedia.orgtandfonline.com
Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for a Key Step in 1,1-Dimethylindan-5-ol Production (e.g., Friedel-Crafts Acylation)
| Parameter | Traditional Batch Reactor | Microfluidic Flow Reactor |
|---|---|---|
| Heat Transfer | Limited by surface area; potential for localized "hot spots." | Excellent; high surface-area-to-volume ratio ensures uniform temperature. nih.gov |
| Mixing | Dependent on mechanical stirring; can be inefficient, leading to side reactions. | Rapid and efficient due to short diffusion distances. nih.gov |
| Safety | Higher risk with large volumes of hazardous reagents and exothermic processes. | Inherently safer due to small internal volume (hold-up) and superior thermal control. tandfonline.comtandfonline.com |
| Scalability | Complex; requires re-optimization of parameters for larger vessels. | Straightforward; achieved by parallelization or extended run times ("scaling out"). wikipedia.org |
| Reaction Time | Typically hours, including heating and cooling cycles. | Seconds to minutes, defined by residence time in the reactor. nih.gov |
| Product Purity | Variable; may require extensive purification. | Often higher due to better reaction control and reduced byproduct formation. krishisanskriti.org |
Advanced Catalysis for Selective Transformations of this compound
The phenol (B47542) moiety of this compound is a versatile handle for chemical modification, but achieving high regioselectivity can be challenging due to the activating nature of the hydroxyl group, which directs electrophilic substitution to the ortho and para positions. nih.govchemistrystudent.com Advanced catalysis offers powerful tools to control the outcome of these transformations.
Transition-metal-catalyzed C-H functionalization has emerged as a powerful strategy for the direct and selective modification of aromatic rings. researchgate.netrsc.org For this compound, the positions ortho to the hydroxyl group are key targets for introducing new functional groups. Catalytic systems based on metals like palladium, copper, or iron can direct reactions such as alkylation, amination, or arylation specifically to these C-H bonds, often using the phenolic hydroxyl group as an internal directing group. nih.govresearchgate.netnih.gov This approach avoids the need for pre-functionalization of the aromatic ring, making syntheses more atom-economical and efficient.
Furthermore, biocatalysis using enzymes or whole-cell systems presents an alternative for highly selective transformations. mdpi.com Oxidoreductases, for example, could be employed for the enantioselective oxidation of a racemic indanol precursor or the stereoselective reduction of a corresponding indanone, providing access to chiral derivatives of this compound that are valuable in pharmaceutical research. mdpi.commdpi.com
Table 2: Potential Catalytic Systems for Selective Functionalization of this compound
| Catalytic System | Transformation | Potential Outcome on this compound | Reference Principle |
|---|---|---|---|
| Pd-Catalysis | Ortho-C-H Allylic Alkylation | Introduction of an allyl group at the C6 position. | researchgate.net |
| Cu-Catalysis | Ortho-C-H Amination | Direct installation of an amino group at the C6 position. | nih.govnih.gov |
| Fe-Catalysis | Ortho-C-H Functionalization with α-hydroxy ketones | Formation of a 2'-hydroxyphenyl-1,2-dione derivative. | researchgate.net |
| Brønsted Acid Catalysis | Ortho-C-H Aminomethylation | Selective aminomethylation at the C6 position. | nih.gov |
| Biocatalysis (Oxidoreductases) | Kinetic Resolution/Asymmetric Reduction | Enantiomerically enriched indanol derivatives. | mdpi.com |
Sustainable and Environmentally Benign Methodologies in Indanol Chemistry
The principles of green chemistry are increasingly guiding synthetic route design, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. mgesjournals.comresearchgate.net In the context of indanol chemistry, this involves rethinking traditional synthetic methods and embracing more sustainable alternatives.
A key area for improvement is the replacement of conventional volatile organic compounds (VOCs) with greener solvents. researchgate.net This could involve using bio-based solvents, ionic liquids, or even water for certain reaction steps. mdpi.com Another major focus is the shift from stoichiometric reagents to catalytic alternatives. For example, classic Friedel-Crafts reactions often rely on stoichiometric amounts of Lewis acids like AlCl₃, which generate significant waste. The development of recyclable, solid acid catalysts could dramatically improve the environmental footprint of indanol synthesis.
Moreover, sourcing starting materials from renewable feedstocks is a cornerstone of sustainable chemistry. ijnc.ir Research into the catalytic conversion of biomass, such as lignin (B12514952) or furanic derivatives, into aromatic platform chemicals could eventually provide a sustainable route to the phenol-based precursors required for this compound synthesis. rsc.orgnih.gov
Table 3: Comparison of Traditional vs. Sustainable Approaches in Indanol Synthesis
| Aspect | Traditional Methodology | Sustainable (Green) Alternative |
|---|---|---|
| Solvents | Petroleum-derived solvents (e.g., Dichloromethane, Toluene). | Bio-based solvents, ionic liquids, supercritical fluids, or water. mdpi.com |
| Reagents | Stoichiometric Lewis acids (e.g., AlCl₃), strong mineral acids. | Heterogeneous, recyclable catalysts; biocatalysts; Brønsted acids. mdpi.com |
| Feedstocks | Fossil fuel-derived (e.g., benzene (B151609), propylene). | Bio-derived platform molecules from lignin or cellulose. rsc.org |
| Energy | High-temperature reflux, requiring significant energy input. | Lower-temperature catalytic cycles; use of alternative energy sources (e.g., microwave, ultrasound). mgesjournals.com |
| Waste | Significant generation of acidic/basic aqueous waste and spent reagents. | Minimized waste through high atom economy and catalyst recycling. mgesjournals.com |
Chemoinformatics and Data-Driven Approaches for Discovery in Indanol Chemistry
The integration of computational tools, known as chemoinformatics, is revolutionizing chemical research by enabling the rapid analysis and prediction of molecular properties. fq-unam.orgnih.gov For indanol chemistry, these data-driven approaches can accelerate the discovery of new derivatives with desired biological or material properties. mdpi.com
By creating virtual libraries of this compound analogues, researchers can compute a wide range of molecular descriptors to predict properties such as solubility, toxicity (ADME/Tox), and potential for binding to biological targets. mdpi.com Machine learning algorithms can be trained on existing experimental data to build Quantitative Structure-Activity Relationship (QSAR) models. These models can then screen virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. nih.gov Data-driven optimization strategies can also be employed to refine reaction conditions, maximizing yield and minimizing byproducts by exploring a vast experimental space more efficiently than traditional one-variable-at-a-time methods. researchgate.net
Table 4: Key Chemoinformatic Descriptors for In Silico Analysis of this compound Derivatives
| Descriptor Class | Specific Examples | Predicted Property/Application |
|---|---|---|
| Physicochemical | Molecular Weight (MW), LogP, Polar Surface Area (PSA), H-bond donors/acceptors. | Solubility, membrane permeability, general "drug-likeness." |
| Topological | Wiener index, Kier & Hall connectivity indices. | Correlating molecular structure with boiling point, viscosity, and biological activity. |
| 3D/Geometric | Molecular shape, volume, solvent-accessible surface area. | Receptor-ligand interactions, steric effects in reactions. |
| Electronic | HOMO/LUMO energies, partial charges, dipole moment. | Reactivity, metabolic stability, intermolecular interactions. |
Exploration of Novel Reactivity Patterns under Extreme Conditions (e.g., Electrochemistry)
Investigating the behavior of molecules under non-standard or "extreme" conditions can unveil novel reactivity patterns and synthetic pathways. For this compound, electrochemical synthesis and high-pressure chemistry are two such frontiers.
Electrochemistry offers a reagent-free method for oxidation and reduction reactions. The electrochemical oxidation of phenols typically proceeds through a one-electron transfer to form a highly reactive phenoxy radical. scispace.comuc.pt In the case of this compound, the resulting radical's fate could be controlled by the reaction medium and electrode potential, potentially leading to selective dimerization, polymerization, or coupling with other nucleophiles in solution. researchgate.net This method avoids the use of chemical oxidants, aligning with green chemistry principles.
High-pressure chemistry can also influence reaction outcomes by altering activation volumes and favoring more compact transition states. For synthetic reactions, high pressure can increase reaction rates and yields. Furthermore, studying the behavior of this compound under high pressure can provide insights into its solid-state packing and polymorphism, as pressure can induce phase transitions to form different crystal structures with unique physical properties. researchgate.net
Table 5: Potential Reactivity of this compound Under Extreme Conditions
| Condition | Primary Intermediate/State | Potential Novel Reactivity/Outcome |
|---|---|---|
| Electrochemical Oxidation | 1,1-Dimethylindan-5-yloxy radical. | Controlled C-C or C-O bond formation (dimerization); coupling with external nucleophiles. uc.pt |
| High Pressure (Synthesis) | Altered transition state volumes. | Increased rates for sterically hindered reactions; altered selectivity in cycloadditions. |
| High Pressure (Crystallography) | Compressed molecular packing. | Formation of new crystalline polymorphs with different physical properties (e.g., solubility, melting point). researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for 1,1-Dimethylindan-5-ol in laboratory settings?
- Methodological Answer :
- Synthesis : Start with indan-5-ol derivatives and employ alkylation reactions using methylating agents (e.g., dimethyl sulfate or methyl iodide) under inert conditions. Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS. Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield .
- Characterization : Use - and -NMR to confirm substitution patterns and methyl group integration. Validate purity via HPLC (≥95%) and melting point analysis. For novel derivatives, include high-resolution mass spectrometry (HRMS) and FT-IR to verify functional groups .
Q. What safety protocols are critical when handling this compound in experimental workflows?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions .
- Waste Management : Segregate chemical waste in labeled containers and consult institutional guidelines for disposal. Neutralize acidic/basic byproducts before disposal .
- Emergency Measures : In case of exposure, flush skin/eyes with water for 15 minutes and seek medical evaluation. Maintain SDS documentation accessible .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Purity Analysis : Perform accelerated stability studies by storing samples at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC-UV and compare peak areas against fresh batches .
- Stability Indicators : Test hygroscopicity by measuring mass changes in controlled humidity chambers. Use differential scanning calorimetry (DSC) to detect polymorphic transitions .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be systematically resolved?
- Methodological Answer :
- Data Triangulation : Cross-validate results using multiple assays (e.g., enzyme inhibition, cell viability, and in vivo models). Control for batch-to-batch variability by standardizing compound sources .
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for experimental variables (e.g., concentration, exposure time). Use sensitivity analysis to identify outlier datasets .
Q. What computational strategies are effective for predicting the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-protein interactions. Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns trajectories .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Train models with datasets from PubChem or ChEMBL .
Q. How can meta-analysis frameworks be applied to synthesize fragmented literature on this compound’s physicochemical properties?
- Methodological Answer :
-
Systematic Review : Use PRISMA guidelines to screen studies from PubMed, SciFinder, and Web of Science. Extract data into standardized tables (e.g., melting points, solubility) and assess bias via ROBIS criteria .
05 文献检索Literature search for meta-analysis02:58
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Meta-Regression : Employ R or Python’s statsmodels to analyze heterogeneity across studies. Adjust for covariates like solvent polarity or measurement techniques .
Q. What experimental designs are recommended for elucidating structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Derivative Synthesis : Modify the indan ring with substituents (e.g., halogens, methoxy groups) and test bioactivity in iterative cycles. Use parallel synthesis for high-throughput screening .
- SAR Workflow : Correlate electronic (Hammett σ) and steric (Taft’s ) parameters with activity data. Apply machine learning (e.g., random forests) to identify critical substituents .
Q. What analytical techniques are suitable for tracking environmental degradation pathways of this compound?
- Methodological Answer :
- Degradation Studies : Expose the compound to UV light or microbial cultures (e.g., Pseudomonas spp.) and analyze breakdown products via LC-QTOF-MS. Use isotopic labeling () to trace metabolic pathways .
- Ecotoxicology : Assess toxicity in Daphnia magna or algal models using OECD guidelines. Measure LC values and compare with parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

